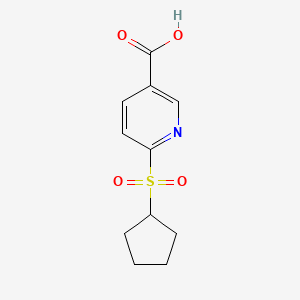

6-(Cyclopentylsulfonyl)nicotinic acid

Beschreibung

6-(Cyclopentylsulfonyl)nicotinic acid is a nicotinic acid derivative with a cyclopentylsulfonyl (-SO₂-cyclopentyl) substituent at the 6-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-studied compound with roles in lipid metabolism, vitamin B3 activity, and therapeutic applications for hyperphosphatemia in dialysis patients .

Eigenschaften

CAS-Nummer |

1072855-65-2 |

|---|---|

Molekularformel |

C11H13NO4S |

Molekulargewicht |

255.29 g/mol |

IUPAC-Name |

6-cyclopentylsulfonylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)8-5-6-10(12-7-8)17(15,16)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) |

InChI-Schlüssel |

VPAZRWGQPNUMAN-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |

Kanonische SMILES |

C1CCC(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility and Bioavailability

- Sulfonyl Groups (e.g., -SO₂-cyclopentyl): Polar and electron-withdrawing, sulfonyl groups increase water solubility compared to alkyl or aryl substituents. For example, 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride exhibits enhanced solubility due to its ionic form .

- Thioether Groups (e.g., -S-CH₃): Moderate lipophilicity balances membrane permeability and solubility, as seen in 6-(Methylthio)nicotinic acid .

- Aryl Groups (e.g., -C₆H₃(CH₃)): High lipophilicity reduces aqueous solubility but improves interactions with hydrophobic biological targets .

Therapeutic Potential and Clinical Data

Nicotinic acid derivatives are primarily studied for hyperphosphatemia management in dialysis patients. A meta-analysis of 12 clinical trials (352 patients) demonstrated that nicotinic acid analogs reduce serum phosphate levels by 0.6–1.2 mg/dL after 4–8 weeks of treatment .

Vorbereitungsmethoden

Preparation of 6-Chloronicotinic Acid as a Key Intermediate

A crucial precursor in the synthesis is 6-chloronicotinic acid, which can be efficiently prepared by the oxidation of 2-chloro-5-methylpyridine. This method avoids environmentally harmful reagents such as potassium permanganate or strong acids, using instead cobalt acetate as a catalyst and chlorobenzene as a solvent under oxygen atmosphere.

- React 2-chloro-5-methylpyridine with oxygen in chlorobenzene solvent.

- Use cobalt(II) acetate as the catalyst.

- Control the temperature between 60–120 °C.

- Oxygen flow rate is maintained between 0.2 to 1.0 L/min.

- Reaction time ranges from 2 to 8 hours.

After reaction completion, the crude 6-chloronicotinic acid is isolated by filtration and purified by recrystallization from alcohol solvents (methanol or methanol-ethanol mixtures).

- Yield: Approximately 70.9%

- Purity: Around 98.24% by HPLC

This method offers mild reaction conditions, high product quality, and avoids large-scale environmental pollution associated with traditional oxidants.

| Parameter | Range/Value |

|---|---|

| Catalyst | Cobalt(II) acetate |

| Solvent | Chlorobenzene |

| Temperature | 60–120 °C |

| Oxygen flow rate | 0.2–1.0 L/min |

| Reaction time | 2–8 hours |

| Yield | 70.9% |

| Purity (HPLC) | 98.24% |

Introduction of the Cyclopentylsulfonyl Group

The transformation of 6-chloronicotinic acid to 6-(Cyclopentylsulfonyl)nicotinic acid involves nucleophilic substitution of the chlorine atom by a cyclopentylsulfonyl nucleophile or a sulfonylation reaction using cyclopentylsulfinic acid derivatives or sulfonyl chlorides.

Nucleophilic Aromatic Substitution (SNAr): The chlorine substituent at the 6-position is displaced by cyclopentylsulfinic acid or its salt under basic conditions, often in polar aprotic solvents (e.g., DMF, DMSO).

Sulfonylation via Sulfonyl Chlorides: 6-hydroxynicotinic acid or 6-aminonicotinic acid derivatives can be reacted with cyclopentylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group.

- Temperature: Typically 50–120 °C depending on the method.

- Solvents: DMF, DMSO, or acetonitrile.

- Bases: Triethylamine, sodium hydride, or potassium carbonate.

- Reaction times: 4–24 hours.

These methods provide good regioselectivity and yield, preserving the carboxylic acid moiety intact.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation | 2-chloro-5-methylpyridine, O2, Co(OAc)2, chlorobenzene, 80–100 °C, 4–7 h | 6-chloronicotinic acid (70–75% yield) |

| 2 | Nucleophilic substitution | 6-chloronicotinic acid, cyclopentylsulfinic acid salt, base, DMF, 80 °C, 12 h | This compound (moderate to high yield) |

| 3 | Purification | Recrystallization from methanol/ethanol | Pure product (>98% purity) |

Analytical and Research Findings

- The oxidation step using cobalt acetate catalyst and oxygen is highly selective and environmentally friendly compared to traditional oxidants.

- The nucleophilic substitution step is favored due to the electron-withdrawing effect of the carboxyl group, activating the 6-position chlorine for displacement.

- Recrystallization solvents and conditions are critical to obtaining high purity product.

- Reaction yields and purities are typically confirmed by HPLC, NMR, and mass spectrometry.

Summary and Recommendations

The preparation of this compound is best approached via:

- Efficient oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid using cobalt acetate catalysis under oxygen atmosphere.

- Subsequent nucleophilic substitution or sulfonylation with cyclopentylsulfonyl reagents under controlled conditions.

- Careful purification by recrystallization to ensure high purity and yield.

This synthetic strategy balances environmental considerations, reaction efficiency, and product quality, making it suitable for both laboratory and potential industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(Cyclopentylsulfonyl)nicotinic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nicotinic acid derivatives. A common approach includes sulfonation of the pyridine ring using cyclopentylsulfonyl chloride under controlled conditions. Key steps:

Substrate Preparation : Start with 6-aminonicotinic acid to introduce the sulfonyl group via nucleophilic substitution.

Sulfonation : React with cyclopentylsulfonyl chloride in anhydrous dichloromethane at 0–5°C for 24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (DMSO-d6, δ 8.5–9.0 ppm for pyridine protons) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use reverse-phase chromatography with UV detection at 254 nm. Acceptable purity thresholds ≥95%.

- Melting Point : Compare observed mp with literature values (if available).

- Structural Confirmation :

- NMR Spectroscopy : - and -NMR to confirm substituent positions.

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] expected for CHNOS: 268.0645).

- Reference Standards : Cross-validate against commercially available analogs (e.g., 6-phenylnicotinic acid derivatives) .

Q. What stability considerations are critical for this compound under various storage conditions?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.

- Stability Tests :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC.

- Light Sensitivity : Expose to UV light (365 nm) for 48 hours; assess decomposition products.

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and alkaline conditions (pH >9) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Cross-Validation : Replicate assays using standardized protocols (e.g., enzyme inhibition assays with ATP concentration fixed at 1 mM).

- Variable Control : Document buffer composition (e.g., Tris-HCl vs. phosphate), temperature (±0.5°C), and solvent (DMSO concentration ≤1%).

- Theoretical Alignment : Link discrepancies to molecular docking models (e.g., AutoDock Vina) to assess binding affinity variations due to conformational flexibility .

Q. What experimental strategies are effective for studying interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip; measure binding kinetics (K, k/k) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450); resolve structures at ≤2.0 Å resolution to identify binding motifs .

Q. How can computational approaches predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute Fukui indices for electrophilic/nucleophilic sites.

- MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess stability of sulfonyl-group interactions.

- Reactivity Predictions : Compare with analogs (e.g., 6-(trifluoromethyl)nicotinic acid) to identify substituent effects on reaction pathways .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.